3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid
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Overview
Description
3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indoline core with a carboxylic acid group and an oxolan-2-ylmethyl substituent, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an appropriate oxirane with the indoline derivative.
Oxidation to Form 3-Oxo Group: The oxidation of the indoline derivative to introduce the 3-oxo group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The oxolan-2-ylmethyl group can be substituted with other nucleophiles.
Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Condensation Reagents: Carbodiimides, acid chlorides.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted indolines, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural features. The oxolan-2-ylmethyl group and the carboxylic acid moiety play crucial roles in binding to target proteins, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group but lacking the oxolan-2-ylmethyl group.
3-Methylindole: An indole derivative with a methyl group at the 3-position instead of an oxo group.
Uniqueness
3-Oxo-2-(oxolan-2-ylmethyl)indoline-4-carboxylic acid is unique due to its combination of the 3-oxo group, oxolan-2-ylmethyl substituent, and carboxylic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-oxo-2-(oxolan-2-ylmethyl)-1,2-dihydroindole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13-11(7-8-3-2-6-19-8)15-10-5-1-4-9(12(10)13)14(17)18/h1,4-5,8,11,15H,2-3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDRRTUGZOGETE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2C(=O)C3=C(C=CC=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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